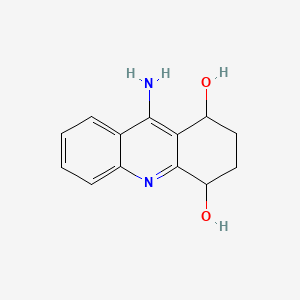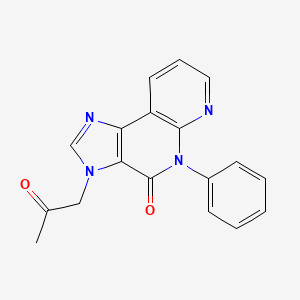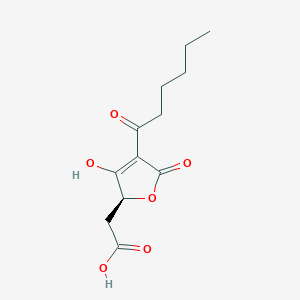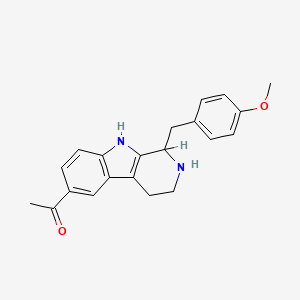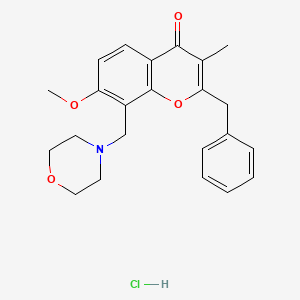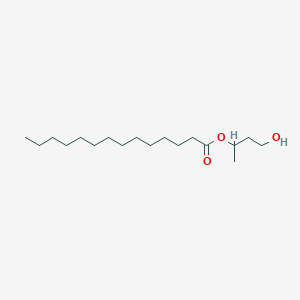
1,3-Butylene glycol 3-monomyristate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 3-monomiristato de 1,3-butilenglicol es un compuesto orgánico con la fórmula molecular C18H36O3. Es un derivado del 1,3-butilenglicol, donde uno de los grupos hidroxilo está esterificado con ácido mirístico (ácido tetradecanoico).
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
El 3-monomiristato de 1,3-butilenglicol se puede sintetizar mediante la esterificación del 1,3-butilenglicol con ácido mirístico. La reacción generalmente implica el uso de un catalizador, como ácido sulfúrico o ácido p-toluensulfónico, para facilitar el proceso de esterificación. La reacción se lleva a cabo bajo condiciones de reflujo, con la eliminación de agua para impulsar la reacción hasta su finalización.
Métodos de producción industrial
En un entorno industrial, la producción de 3-monomiristato de 1,3-butilenglicol puede implicar procesos de esterificación continuos. Los reactivos se alimentan a un reactor donde se mezclan y calientan en presencia de un catalizador. El agua producida durante la reacción se elimina continuamente y el producto se purifica mediante destilación u otras técnicas de separación.
Análisis De Reacciones Químicas
Tipos de reacciones
El 3-monomiristato de 1,3-butilenglicol puede sufrir varias reacciones químicas, que incluyen:
Hidrólisis: El enlace éster puede hidrolizarse en presencia de agua y un catalizador ácido o básico, produciendo 1,3-butilenglicol y ácido mirístico.
Oxidación: El compuesto se puede oxidar para producir ácidos carboxílicos correspondientes u otros productos de oxidación.
Reducción: Las reacciones de reducción pueden convertir el grupo éster en un grupo alcohol.
Reactivos y condiciones comunes
Hidrólisis: Condiciones ácidas o básicas con agua.
Oxidación: Agentes oxidantes como permanganato de potasio o trióxido de cromo.
Reducción: Agentes reductores como hidruro de aluminio y litio.
Principales productos formados
Hidrólisis: 1,3-butilenglicol y ácido mirístico.
Oxidación: Ácidos carboxílicos y otros productos de oxidación.
Reducción: Derivados de alcoholes.
Aplicaciones Científicas De Investigación
El 3-monomiristato de 1,3-butilenglicol tiene varias aplicaciones de investigación científica:
Química: Se utiliza como intermedio en la síntesis de otros compuestos, incluidos polímeros y tensioactivos.
Biología: Se ha investigado por sus posibles propiedades antimicrobianas y su papel en los sistemas biológicos.
Medicina: Se ha explorado por su posible uso en sistemas de administración de fármacos y como componente en formulaciones farmacéuticas.
Industria: Se utiliza en la producción de recubrimientos, adhesivos y plastificantes debido a su estabilidad química y propiedades funcionales.
Mecanismo De Acción
El mecanismo de acción del 3-monomiristato de 1,3-butilenglicol implica su interacción con las membranas biológicas y las enzimas. El grupo éster puede ser hidrolizado por esterasas, liberando 1,3-butilenglicol y ácido mirístico. Estos productos pueden luego participar en varias vías metabólicas. Las propiedades antimicrobianas del compuesto se atribuyen a su capacidad para interrumpir las membranas celulares microbianas, lo que lleva a la lisis celular y la muerte.
Comparación Con Compuestos Similares
Compuestos similares
1,3-butilenglicol: Un diol con dos grupos hidroxilo, utilizado en diversas aplicaciones industriales.
Monomiristato de glicerol: Un éster de glicerol y ácido mirístico, conocido por sus propiedades antimicrobianas.
1,4-butilenglicol: Otro diol con aplicaciones similares pero diferentes propiedades químicas.
Singularidad
El 3-monomiristato de 1,3-butilenglicol es único debido a su enlace éster específico, que imparte propiedades químicas y físicas distintas. Su combinación de 1,3-butilenglicol y ácido mirístico proporciona un equilibrio de características hidrofílicas y lipofílicas, lo que lo hace adecuado para diversas aplicaciones en química, biología, medicina e industria.
Propiedades
Número CAS |
89457-56-7 |
|---|---|
Fórmula molecular |
C18H36O3 |
Peso molecular |
300.5 g/mol |
Nombre IUPAC |
4-hydroxybutan-2-yl tetradecanoate |
InChI |
InChI=1S/C18H36O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-18(20)21-17(2)15-16-19/h17,19H,3-16H2,1-2H3 |
Clave InChI |
VNQKGXOJGLHJEI-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCC(=O)OC(C)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



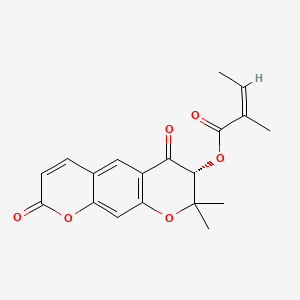
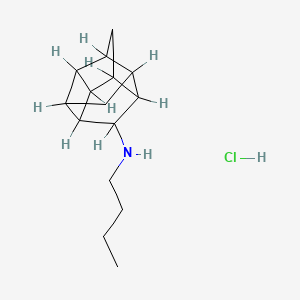


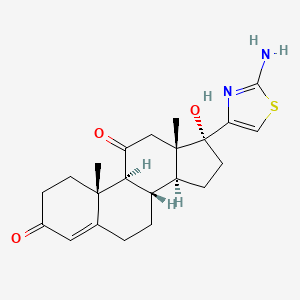
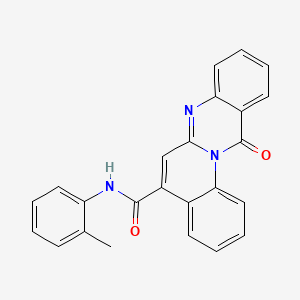
![1-[4-[3-(tert-butylamino)-2-hydroxypropoxy]-3-(ethoxymethyl)phenyl]ethanone;oxalic acid](/img/structure/B12740697.png)
